2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with a methyl group and a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridine and 2-bromo-1-phenylpropan-1-one.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Intermediate Formation: The intermediate product, 2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one, is formed.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-(Methylamino)-1-(4-methylpyridin-3-yl)propan-1-one
- **2-(Methylamino)-1-(6-ethylpyridin-3-yl)propan-1-one
Uniqueness
2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylamino group
Eigenschaften
Molekularformel |
C10H16Cl2N2O |
---|---|
Molekulargewicht |
251.15 g/mol |
IUPAC-Name |
2-(methylamino)-1-(6-methylpyridin-3-yl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-7-4-5-9(6-12-7)10(13)8(2)11-3;;/h4-6,8,11H,1-3H3;2*1H |
InChI-Schlüssel |
JYIIINQLHFQKCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)C(=O)C(C)NC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.